molecular formula C13H10ClNO3 B2745889 2-Amino-5-(4-chlorophenoxy)benzoic acid CAS No. 117297-52-6

2-Amino-5-(4-chlorophenoxy)benzoic acid

Cat. No. B2745889
CAS RN: 117297-52-6
M. Wt: 263.68
InChI Key: ANAJELSXTNMAMP-UHFFFAOYSA-N
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Description

“2-Amino-5-(4-chlorophenoxy)benzoic acid” belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives . It is a cell penetrant, potent, and selective TRPM4 (Transient receptor potential melastatin member 4) inhibitor .


Molecular Structure Analysis

The molecular structure of “2-Amino-5-(4-chlorophenoxy)benzoic acid” can be represented by the InChI code: 1S/C13H10ClNO3/c14-8-1-3-9 (4-2-8)18-10-5-6-12 (15)11 (7-10)13 (16)17/h1-7H,15H2, (H,16,17) .


Physical And Chemical Properties Analysis

The compound is a white to beige powder . It has a molecular weight of 263.68 . It is stored at room temperature .

Scientific Research Applications

TRPM4 Inhibition

CBA acts as a potent and selective inhibitor of TRPM4 (Transient Receptor Potential Melastatin Member 4). TRPM4 channels are involved in calcium signaling and ion transport. By inhibiting TRPM4, CBA may impact cellular processes related to cardiovascular function, neuronal signaling, and immune responses .

6-Chloro-3H-Quinazolin-4-One Synthesis

At an elevated temperature of 180°C, 2-Amino-5-(4-chlorophenoxy)benzoic acid participates in the synthesis of 6-chloro-3H-quinazolin-4-one . This heterocyclic compound has diverse applications, including potential use as a pharmaceutical intermediate or in material science .

Mutant TRPM4 Expression Rescue

CBA has been studied for its capacity to rescue functional expression of mutant A432T TRPM4 channels in cells. This finding suggests potential therapeutic implications for channelopathies associated with TRPM4 mutations .

Other Applications

While less extensively documented, 2-Amino-5-(4-chlorophenoxy)benzoic acid may have additional applications in fields such as materials science, organic synthesis, and chemical biology. Researchers continue to explore its properties and potential uses.

Mechanism of Action

“2-Amino-5-(4-chlorophenoxy)benzoic acid” acts as a potent and selective inhibitor of TRPM4, a member of the transient receptor potential melastatin family . It does not show significant activity against other members of the family such as TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, TRPV6 . It also rescues the functional expression of mutant A432T TRPM4 in cells .

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-amino-5-(4-chlorophenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c14-8-1-3-9(4-2-8)18-10-5-6-12(15)11(7-10)13(16)17/h1-7H,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAJELSXTNMAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)N)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(4-chlorophenoxy)benzoic acid

CAS RN

117297-52-6
Record name 2-amino-5-(4-chlorophenoxy)benzoic acid
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